An In-depth Technical Guide to (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
An In-depth Technical Guide to (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry.
Core Physicochemical and Spectroscopic Properties
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, also known as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is a rigid bicyclic diamine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in organic synthesis.[2] Its rigid, chiral scaffold is a valuable feature in the design of pharmacologically active molecules.[1][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [4][5][6] |
| Molecular Weight | 198.26 g/mol | [4][7] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 74-76 °C | [7] |
| Optical Activity | [α]22/D −44°, c = 1 in chloroform | [7] |
| Purity | >98.0% (GC) | [5] |
Table 2: Spectroscopic Data
| Spectrum | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ = 4.33 (0.5H, s, –CH), 4.21 (0.5H, s, –CH), 3.60 (1H, s, –CH), 3.28–3.22 (1H, m, –CH₂), 3.11-3.05 (1H, m, –CH₂) | [8] |
| ¹³C NMR | Data not explicitly found in search results. | |
| Mass Spectrometry (FAB-MS) | Signals given in m/z, but specific values for the title compound were not detailed in the provided abstract. | [8] |
| IR Spectroscopy | Data not found in search results. |
Synthesis and Chemical Reactivity
The synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically starts from commercially available trans-4-hydroxy-L-proline.[3] The synthetic route involves the formation of the bicyclic amine followed by the introduction of the Boc protecting group.
A common synthetic pathway involves the treatment of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate, followed by hydrogenolysis to remove the benzyl group, affording the desired product in good yield.[8]
Experimental Protocol: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Materials:
-
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium methoxide in methanol
-
Palladium on carbon (Pd/C) for hydrogenolysis (in the subsequent debenzylation step)
Procedure:
-
The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is obtained from its dihydrobromide salt by treatment with a sodium methoxide solution in methanol.[8]
-
The free base (148.72 mmol) is dissolved in dichloromethane (200 ml) in a 250 ml round bottom flask and cooled in an ice bath.[8]
-
Di-tert-butyl dicarbonate (188.52 mmol) is added in portions to the reaction flask, followed by the addition of triethylamine (188.52 mmol).[8]
-
The reaction flask is slowly warmed to room temperature and stirring is continued.[8]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is worked up to isolate the Boc-protected intermediate, (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
-
The benzyl group is then removed by hydrogenolysis to yield (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[8]
Caption: Synthetic workflow for (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
Applications in Drug Discovery and Development
The rigid, bicyclic structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane serves as a conformationally constrained piperazine analogue, a common motif in pharmacologically active compounds.[1] The Boc-protected derivative is a crucial intermediate for introducing this scaffold into various molecular frameworks.
This building block has been utilized in the development of:
-
B-Raf inhibitors: as part of indazolylpyrazolo[1,5-a]pyrimidine analogs.[7]
-
CCR2 antagonists .[7]
-
α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists .[7]
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors: in the form of azabicyclic sulfonamides.[7]
-
Antitumor agents: Derivatives have shown in vitro anti-proliferative activity against various cancer cell lines, inducing apoptosis.[1][8]
Safety and Handling
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is classified with the following GHS hazard statements:
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and rigid conformational structure provide a unique scaffold for the design of novel therapeutics targeting a range of biological targets. This guide provides essential technical information to support its effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 198989-07-0(Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) | Kuujia.com [kuujia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)heptane-2-carboxylate | C10H18N2O2 | CID 2760898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carbox… [cymitquimica.com]
- 6. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,4S)-(-)-2-Boc-2,5-二氮杂双环[2.2.1]庚烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
